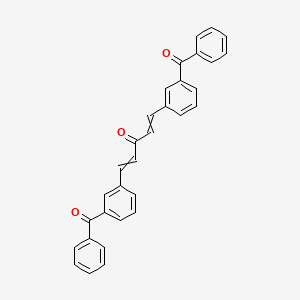
1,5-Bis(3-benzoylphenyl)penta-1,4-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(3-benzoylphenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C25H18O2 It is characterized by the presence of two benzoyl groups attached to a penta-1,4-dien-3-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(3-benzoylphenyl)penta-1,4-dien-3-one typically involves the condensation of benzaldehyde derivatives with acetone in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(3-benzoylphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,5-Bis(3-benzoylphenyl)penta-1,4-dien-3-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(3-benzoylphenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one
- 1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one
- 1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one
Uniqueness
1,5-Bis(3-benzoylphenyl)penta-1,4-dien-3-one is unique due to the presence of benzoyl groups, which impart distinct chemical and biological properties. These properties differentiate it from other similar compounds and make it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
628723-89-7 |
|---|---|
Fórmula molecular |
C31H22O3 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
1,5-bis(3-benzoylphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C31H22O3/c32-29(19-17-23-9-7-15-27(21-23)30(33)25-11-3-1-4-12-25)20-18-24-10-8-16-28(22-24)31(34)26-13-5-2-6-14-26/h1-22H |
Clave InChI |
HAGWHOZLCUGSIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C=CC(=O)C=CC3=CC(=CC=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


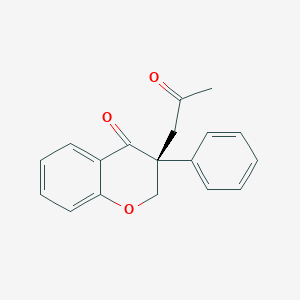

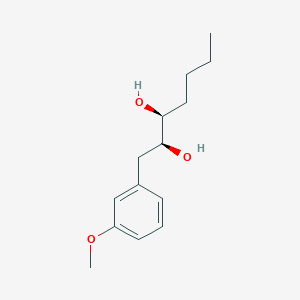
![4-[(2-Chloro-6-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B14213055.png)
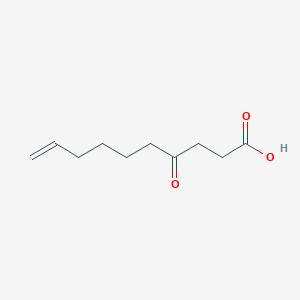
![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
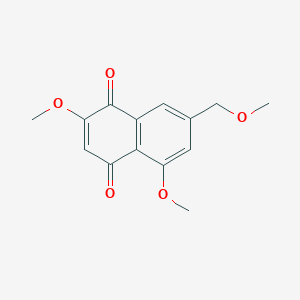
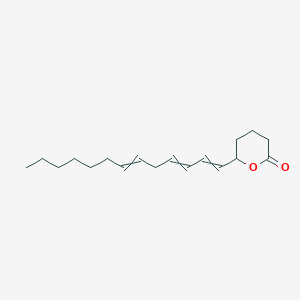
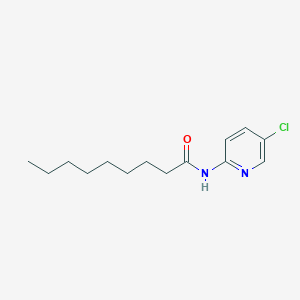
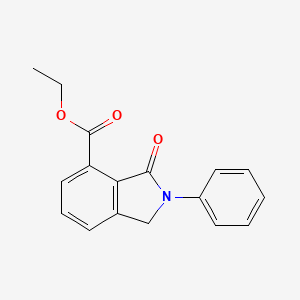
![Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]-](/img/structure/B14213091.png)
![{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane](/img/structure/B14213094.png)
![1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14213100.png)
![[(Iodoboranediyl)bis(methylene)]bis(diiodoborane)](/img/structure/B14213110.png)
